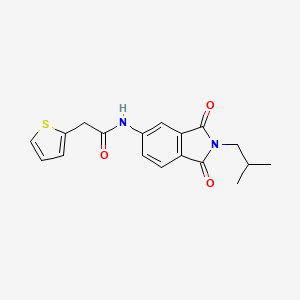![molecular formula C17H17NO3 B4409011 4-{[methyl(phenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409011.png)
4-{[methyl(phenyl)amino]carbonyl}phenyl propionate
Descripción general
Descripción
4-{[methyl(phenyl)amino]carbonyl}phenyl propionate, also known as MPAPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPAPP belongs to the class of compounds known as propionic acid derivatives, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
4-{[methyl(phenyl)amino]carbonyl}phenyl propionate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, this compound has been studied for its potential as a herbicide, due to its ability to inhibit the growth of weeds. In materials science, this compound has been studied for its potential as a precursor for the synthesis of functional materials, such as polymers and nanoparticles.
Mecanismo De Acción
The mechanism of action of 4-{[methyl(phenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, this compound reduces the production of inflammatory mediators, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. In a study conducted on rats, this compound was shown to reduce the production of inflammatory mediators and alleviate pain in a dose-dependent manner. This compound was also shown to be well-tolerated, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{[methyl(phenyl)amino]carbonyl}phenyl propionate in lab experiments include its well-established synthesis method, its selective inhibition of COX-2, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 4-{[methyl(phenyl)amino]carbonyl}phenyl propionate. One direction is to further investigate its potential as a treatment for pain and inflammation-related disorders, such as arthritis and neuropathic pain. Another direction is to explore its potential as a herbicide, due to its ability to inhibit the growth of weeds. Additionally, the use of this compound as a precursor for the synthesis of functional materials, such as polymers and nanoparticles, could be further explored. Overall, the study of this compound has the potential to lead to the development of new drugs, herbicides, and materials with a wide range of applications.
Propiedades
IUPAC Name |
[4-[methyl(phenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)21-15-11-9-13(10-12-15)17(20)18(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVPVKOTKMUVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408931.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4408945.png)
![1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408958.png)
![N-(3-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408964.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4408973.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4408986.png)

![1-(2,4-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4409000.png)
![4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409007.png)

![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4409030.png)
![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409032.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4409034.png)